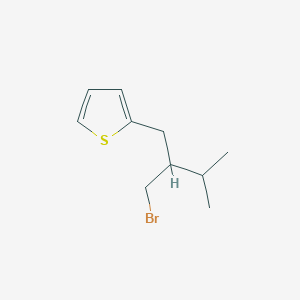

2-(2-(Bromomethyl)-3-methylbutyl)thiophene

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, and its derivatives are cornerstone structures in modern chemical research. eprajournals.comclinicalresearchnewsonline.com Their significance stems from their versatile chemical properties and their presence in a vast number of biologically active compounds and advanced materials. clinicalresearchnewsonline.comresearchgate.net The thiophene ring is considered a "bioisostere" of the benzene (B151609) ring, meaning it has similar physicochemical properties, which allows it to be substituted for benzene in drug design to modulate biological activity. chemicalbook.comcognizancejournal.com

Thiophene derivatives are integral to medicinal chemistry, forming the core of numerous pharmaceuticals. nih.govderpharmachemica.com These compounds have been reported to exhibit a wide spectrum of pharmacological activities. cognizancejournal.comnih.gov This broad utility has made the thiophene nucleus an indispensable anchor for medicinal chemists in the discovery of lead molecules and the development of new therapeutic agents. researchgate.netnih.gov

In the realm of material science, thiophenes are fundamental building blocks for organic electronics. chemicalbook.comjcu.edu.au Their electron-rich nature facilitates the formation of conductive polymers, such as polythiophenes, which are used in applications like organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. clinicalresearchnewsonline.comchemicalbook.com The ability to easily functionalize the thiophene ring allows for the fine-tuning of its electronic and optical properties. jcu.edu.au This combination of biological activity and material application ensures that thiophene chemistry remains a vibrant and prolific area of academic and industrial research. clinicalresearchnewsonline.comnih.gov

Table 1: Pharmacological Activities of Thiophene Derivatives

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi. clinicalresearchnewsonline.comnih.gov |

| Anti-inflammatory | Used in the development of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov |

| Anticancer | Show cytotoxicity against various cancer cell lines. researchgate.netresearchgate.netnih.gov |

| Antiviral | Exhibit activity against a range of viruses. clinicalresearchnewsonline.comcognizancejournal.com |

| Antipsychotic | Form the basis for drugs used to treat psychiatric disorders. nih.govnih.gov |

| Antihypertensive | Used in the development of agents to lower blood pressure. chemicalbook.comcognizancejournal.com |

Strategic Importance of Bromine Functionalization in Enabling Diverse Chemical Transformations

Bromination, the introduction of a bromine atom into a molecule, is a pivotal transformation in organic synthesis. acs.orgnih.gov Bromo-organic compounds are highly valuable synthetic intermediates due to the reactivity of the carbon-bromine (C-Br) bond. Bromine is a good leaving group, making it susceptible to displacement by a wide variety of nucleophiles. This reactivity allows for the construction of complex molecular architectures from simpler brominated precursors.

One of the most common methods for introducing bromine is electrophilic aromatic substitution, where an electrophilic bromine species reacts with an electron-rich aromatic ring like thiophene. fiveable.mefiveable.me The bromine atom can be selectively introduced at specific positions on the ring, guiding subsequent synthetic steps. fiveable.me

The strategic importance of bromine functionalization lies in its role as a gateway to numerous other functional groups. Bromo-substituted compounds are key substrates in a multitude of powerful cross-coupling reactions, such as the Suzuki, Stille, and Kumada couplings. jcu.edu.auresearchgate.net These reactions, often catalyzed by palladium complexes, are fundamental to modern organic synthesis for their ability to form new carbon-carbon bonds. researchgate.net For example, a bromo-thiophene can be coupled with an aryl boronic acid (Suzuki reaction) to create a biaryl system, a common motif in pharmaceuticals and organic materials. researchgate.net The versatility of bromo-organic compounds ensures their continued and widespread use in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. fiveable.meresearchgate.net

Genesis and Evolution of Research on Branched Alkyl-Substituted Thiophenes

Research into alkyl-substituted thiophenes has evolved significantly, driven by the need to modify the physical and electronic properties of thiophene-based materials. jcu.edu.au The introduction of alkyl chains onto the thiophene core can dramatically influence properties such as solubility, processability, and solid-state packing. nih.gov Early research often focused on simple, linear alkyl chains to improve the solubility of thiophene oligomers and polymers in common organic solvents, which is crucial for their application in solution-processed electronic devices. nih.gov

More recently, attention has shifted towards the synthesis and study of thiophenes bearing branched alkyl substituents. The motivation behind this shift is the desire for more precise control over the material's morphology and electronic characteristics. Branched alkyl chains, compared to their linear counterparts, can introduce greater steric hindrance. This can disrupt the close packing (π-stacking) of the thiophene rings in the solid state, which in turn affects the material's electronic properties, such as charge carrier mobility. nih.gov

The synthesis of these compounds typically involves metal-catalyzed cross-coupling reactions, such as the Kumada coupling, where a halothiophene is reacted with a Grignard reagent derived from a branched alkyl halide. jcu.edu.au The evolution of this research area reflects a growing sophistication in molecular design, aiming to create "tailor-made" thiophene-based materials with specific, predictable, and optimized properties for advanced applications.

Research Objectives and Scope for 2-(2-(Bromomethyl)-3-methylbutyl)thiophene within Academic Inquiry

The specific compound, this compound, represents a unique synthetic target within the broader field of thiophene chemistry. Academic inquiry into this molecule would likely be multifaceted, focusing on its potential as a versatile building block for more complex structures. The research objectives can be broken down into several key areas:

Synthetic Methodology: A primary objective would be to develop an efficient and regioselective synthesis for the target molecule. This would involve exploring multi-step reaction sequences, likely starting from commercially available thiophene or methylthiophene derivatives. Key steps would include the introduction of the branched alkyl chain and the subsequent selective bromination of the methyl group on that chain.

Reactive Intermediate: The core of the research scope lies in exploiting the reactivity of the bromomethyl group (-CH₂Br). This functional group is a potent electrophile, making the compound an excellent substrate for nucleophilic substitution reactions. Researchers would aim to react it with a wide array of nucleophiles (e.g., amines, thiols, cyanides, azides) to generate a library of novel thiophene derivatives.

Probing Structure-Property Relationships: The presence of the branched 3-methylbutyl side chain is significant. A research objective would be to investigate how this specific branched structure influences the properties of the resulting derivatives. This could involve studying their solubility, crystallinity, and, in the case of polymeric materials, their morphological and electronic characteristics.

Applications in Medicinal Chemistry and Materials Science: The ultimate goal of academic inquiry is often to uncover potential applications. The novel compounds synthesized from this compound could be screened for biological activity, given the wide range of pharmacological properties exhibited by thiophene derivatives. impactfactor.org Concurrently, the molecule could serve as a monomer or a functionalized building block for the synthesis of new polymers or small molecules for organic electronics, where the branched alkyl group could be used to tune solubility and solid-state organization. The compound itself is not an end product but rather a key intermediate, a molecular scaffold upon which greater complexity and function can be built.

Structure

3D Structure

Properties

Molecular Formula |

C10H15BrS |

|---|---|

Molecular Weight |

247.20 g/mol |

IUPAC Name |

2-[2-(bromomethyl)-3-methylbutyl]thiophene |

InChI |

InChI=1S/C10H15BrS/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3 |

InChI Key |

PDFDMXCPKHAAST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC1=CC=CS1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromomethyl 3 Methylbutyl Thiophene

Retrosynthetic Dissection and Identification of Key Precursors

A logical retrosynthetic analysis of 2-(2-(Bromomethyl)-3-methylbutyl)thiophene (I) guides the identification of practical starting materials and synthetic routes. The most straightforward disconnection is the carbon-bromine bond, which points to the precursor 2-(2,3-dimethylbutyl)thiophene (II). This simplifies the problem to the synthesis of a specific dialkyl-substituted thiophene (B33073) and the subsequent selective functionalization of a primary C-H bond on the side chain.

A further disconnection of precursor (II) at the bond between the thiophene ring and the alkyl side chain reveals two general pathways:

Alkylation of a Thiophene Nucleophile: This approach involves reacting a metalated thiophene, such as 2-lithiothiophene or a 2-thienyl Grignard reagent, with a suitable chiral alkyl electrophile, like a (2,3-dimethyl)butyl halide or tosylate (III).

Cross-Coupling Reactions: A more modern approach involves the coupling of a thiophene-based organometallic reagent (e.g., 2-thienylboronic acid) with an alkyl halide, or conversely, a metalated alkyl group with a 2-halothiophene. rsc.org For instance, a Kumada-type coupling of 2-bromothiophene (B119243) with a Grignard reagent derived from a chiral 1-halo-2,3-dimethylbutane could be employed.

The key precursor is therefore the chiral (2,3-dimethyl)butyl fragment. This fragment can be sourced from the chiral pool, for example, from amino acids like L-valine or L-isoleucine, which possess the required carbon skeleton and inherent chirality. Alternatively, asymmetric synthesis methods can be employed to construct this chiral unit.

Classical and Contemporary Bromination Strategies for Side Chain Introduction

Introducing a bromine atom onto the saturated alkyl side chain of 2-(2,3-dimethylbutyl)thiophene (II) to form the target molecule (I) is the pivotal transformation. This requires the selective bromination of a primary methyl group in the presence of more reactive secondary and tertiary C-H bonds.

Free-radical bromination is the classical method for functionalizing unactivated C-H bonds. chadsprep.comyoutube.com The Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) or photochemical initiation (hν), is the standard protocol. chadsprep.commissouri.edu

The reaction proceeds via a radical chain mechanism:

Initiation: Homolytic cleavage of the initiator or the Br-Br bond (present in low concentrations) to generate radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the alkyl side chain to form the most stable possible carbon radical. This alkyl radical then reacts with a bromine source (Br₂ or NBS) to form the alkyl bromide product and a new bromine radical. libretexts.org

Termination: Combination of any two radical species.

For the precursor 2-(2,3-dimethylbutyl)thiophene (II), there are multiple C-H bonds on the side chain: primary (C1' and the methyl on C3'), secondary (C4'), and tertiary (C3'). The stability of the resulting carbon radical follows the order: tertiary > secondary > primary. Consequently, standard free-radical bromination would overwhelmingly favor abstraction of the tertiary hydrogen at the C3' position, leading to an undesired constitutional isomer. Achieving the desired bromination at the C1' primary position is synthetically challenging and requires significant optimization. stackexchange.com

Optimization strategies could include:

Bulky Reagents: Employing sterically hindered N-bromoamides might disfavor abstraction at the more sterically congested tertiary site. acs.org

Directed Bromination: While less common for simple alkanes, intramolecular hydrogen atom transfer (HAT) strategies, such as the Hofmann–Löffler–Freytag reaction, could be adapted if a suitable directing group (e.g., an amide) were installed on the thiophene ring.

Photocatalysis: Modern visible-light photocatalysis can generate bromine radicals under mild conditions, sometimes offering different selectivity profiles compared to thermal methods. researchgate.netrsc.org

As discussed, the regioselectivity of free-radical halogenation is governed by the relative stability of the intermediate radicals. The C-H bond dissociation energies (BDEs) for tertiary (~96.5 kcal/mol), secondary (~98.5 kcal/mol), and primary (~101 kcal/mol) C-H bonds dictate a strong preference for functionalizing the tertiary position. libretexts.org Therefore, direct bromination of precursor (II) to selectively yield the target compound (I) is problematic.

A more plausible synthetic route would involve starting with a precursor that already contains a functional group at the desired position. For example, a precursor like 2-(2-(hydroxymethyl)-3-methylbutyl)thiophene could be synthesized and then converted to the bromide via an Appel reaction (using CBr₄ and PPh₃) or by treatment with PBr₃. This transforms the problem from one of unselective C-H activation to one of controlled functional group interconversion.

Regarding diastereoselectivity, the precursor 2-(2,3-dimethylbutyl)thiophene (II) contains two stereocenters (C2' and C3'). If a single enantiomer of this precursor is used, the abstraction of a hydrogen atom during bromination would occur in a chiral environment. This could lead to a modest degree of diastereoselectivity if a new stereocenter is formed. However, since the target bromination is at a primary carbon, no new stereocenter is generated, and this issue is moot for the synthesis of (I). The primary challenge remains one of regioselectivity.

Advanced and Sustainable Synthetic Paradigms

While classical free-radical bromination lacks the desired regioselectivity for this target, advanced catalytic methods for C-H functionalization offer promising alternatives. Recent years have seen significant progress in transition-metal-catalyzed and photocatalytic C(sp³)–H activation.

Directed C-H Functionalization: By installing a directing group on the thiophene ring (e.g., at the 3-position), it may be possible to use a palladium or rhodium catalyst to selectively functionalize a specific C-H bond on the alkyl side chain through a metallacyclic intermediate. While typically used for C-C bond formation, adaptations for halogenation exist.

Photocatalytic C-H Bromination: Visible-light photocatalysis using catalysts like iridium or ruthenium complexes, or even organic dyes, can activate C-H bonds under exceptionally mild conditions. researchgate.net These methods can generate radical intermediates with selectivities that are sometimes complementary to traditional methods, potentially influenced by catalyst-substrate interactions. rsc.org For instance, certain photocatalytic systems have shown promise in selectively functionalizing primary C-H bonds. acs.org

Enzymatic Halogenation: Biocatalysis represents the pinnacle of selective synthesis. Halogenase enzymes can functionalize unactivated C-H bonds with remarkable regio- and stereoselectivity. While a specific enzyme for this substrate is unlikely to exist, enzyme engineering and directed evolution could potentially create a biocatalyst for this transformation, representing a highly sustainable and advanced synthetic route.

The following table summarizes potential bromination methods for the precursor 2-(2,3-dimethylbutyl)thiophene.

| Method | Reagents & Conditions | Expected Major Product | Advantages | Challenges for Target Synthesis |

|---|---|---|---|---|

| Free-Radical Bromination | NBS, AIBN, CCl₄, reflux | 3'-Bromo isomer | Well-established, readily available reagents | Poor regioselectivity for the desired 1'-bromo product |

| Appel Reaction (from alcohol) | CBr₄, PPh₃ on 1'-hydroxy precursor | 1'-Bromo isomer (Target) | High yield, mild conditions, excellent regioselectivity | Requires prior synthesis of the corresponding alcohol |

| Photocatalytic C-H Bromination | N-Bromoamide, photocatalyst, visible light | Potentially improved 1'-selectivity | Mild conditions, novel selectivity possible | Catalyst development might be required for high selectivity |

Application of Flow Chemistry and Continuous Processing Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing for reactions like side-chain bromination, which can be exothermic and involve hazardous reagents. digitellinc.comrsc.org The application of flow technology to the synthesis of this compound would enhance safety, reproducibility, and scalability.

A typical flow setup for the side-chain bromination of the 2-(3-methylbutyl)thiophene precursor would involve pumping streams of the substrate and the brominating agent, such as N-bromosuccinimide (NBS), through a heated or irradiated tube reactor. The superior heat and mass transfer in microreactors allows for precise temperature control, minimizing the risk of runaway reactions and reducing the formation of byproducts that can arise from overheating. rsc.org

Photochemical flow reactors are particularly well-suited for this transformation. digitellinc.comacs.orgresearchgate.net By utilizing a light source, such as a compact fluorescent lamp (CFL) or LEDs, the reaction can be initiated without the need for chemical radical initiators, which are often explosive. digitellinc.comrsc.org The reactor, typically constructed from transparent fluorinated ethylene (B1197577) polymer (FEP) tubing, allows for efficient irradiation of the reaction mixture. acs.orgresearchgate.net This setup not only improves safety but also often leads to higher selectivity and yields. For instance, a continuous-flow protocol for the bromination of benzylic compounds using NBS and a CFL lamp has been demonstrated to be highly efficient, requiring only a slight excess of NBS and avoiding hazardous chlorinated solvents. acs.org

The key parameters in a flow synthesis that can be optimized for the bromination of the 2-(3-methylbutyl)thiophene precursor are summarized in the table below.

| Parameter | Effect on Reaction | Optimization Strategy |

| Flow Rate | Determines the residence time of reactants in the reactor. | Adjust to maximize conversion of the starting material while minimizing byproduct formation. |

| Temperature | Influences reaction rate and selectivity. | Optimize for the desired reaction rate without causing thermal degradation or unwanted side reactions. |

| Concentration | Affects reaction kinetics and product throughput. | Balance for efficient reaction and to prevent precipitation or clogging of the reactor. |

| Stoichiometry | The molar ratio of reactants. | Use a minimal excess of the brominating agent to ensure complete conversion and simplify purification. |

| Light Intensity | (For photochemical reactions) Affects the rate of radical initiation. | Adjust to achieve a consistent and efficient reaction rate. |

The scalability of flow processes is another significant advantage. By extending the operating time or by "numbering up" (running multiple reactors in parallel), multigram to kilogram quantities of the desired product can be produced consistently and safely. digitellinc.com

Green Chemistry Principles in Synthetic Design and Execution

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be effectively applied to the synthesis of this compound.

Safer Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous solvents. Traditional side-chain brominations often use chlorinated solvents like carbon tetrachloride (CCl₄), which is toxic and environmentally persistent. digitellinc.comorgoreview.com Modern approaches utilize greener alternatives. Acetonitrile, for example, has been successfully used as a solvent in light-induced benzylic brominations in continuous flow, completely avoiding the need for chlorinated solvents. acs.org Another environmentally benign option is the use of supercritical carbon dioxide (SC-CO₂) as a solvent for free-radical side-chain brominations, which has been shown to be an effective alternative to CCl₄ for reactions with NBS. nih.gov

The choice of brominating agent also has green chemistry implications. While molecular bromine (Br₂) is atom-economical, it is highly toxic and corrosive. nih.govwordpress.com N-Bromosuccinimide (NBS) is a solid and easier-to-handle alternative, though it generates succinimide (B58015) as a byproduct, reducing atom economy. wordpress.com Greener approaches focus on the in situ generation of Br₂ from less hazardous sources like hydrobromic acid (HBr) or potassium bromide (KBr) with an oxidant, which can be integrated into a continuous flow process, minimizing the handling of hazardous bromine. nih.gov The use of HBr with hydrogen peroxide (H₂O₂) as an oxidant is a particularly green option, as the only byproduct is water. researchgate.net

Energy Efficiency: Photochemical reactions, especially when powered by energy-efficient LEDs in a flow reactor, can be more energy-efficient than thermally initiated reactions that require prolonged heating. digitellinc.com

Catalysis: The use of catalysts can improve reaction efficiency and reduce waste. For benzylic brominations, indium chloride has been reported as a water-tolerant Lewis acid catalyst that can be used in continuous flow, offering high activity and improved selectivity compared to batch processes. rsc.org

The application of these green chemistry principles is summarized in the table below.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention of Waste | Optimization of reaction conditions in flow chemistry to maximize yield and minimize byproducts. |

| Atom Economy | Use of catalytic methods and reagents like HBr/H₂O₂ to maximize the incorporation of atoms from reactants into the final product. researchgate.net |

| Less Hazardous Chemical Syntheses | Replacement of molecular bromine with NBS or in situ generated bromine. nih.govwordpress.com |

| Designing Safer Chemicals | Not directly applicable to the synthesis of a specific target molecule, but the principles guide the choice of reagents and pathways. |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents like CCl₄ with acetonitrile, supercritical CO₂, or water. acs.orgnih.govresearchgate.net |

| Design for Energy Efficiency | Use of photochemical initiation with LEDs in flow reactors at or near ambient temperature. digitellinc.com |

| Use of Renewable Feedstocks | Not directly applicable to this specific synthesis, which relies on petrochemical-derived starting materials. |

| Reduce Derivatives | A two-step synthesis is likely necessary, but flow chemistry can sometimes allow for "telescoped" reactions, reducing intermediate isolation steps. rsc.org |

| Catalysis | Employing catalysts like indium chloride to improve reaction efficiency and selectivity. rsc.org |

| Design for Degradation | The biodegradability of the final product is a consideration, though not directly related to the synthesis methodology. |

| Real-time Analysis for Pollution Prevention | In-line analytical techniques can be integrated into flow systems to monitor reaction progress and prevent excursions that could lead to waste. |

| Inherently Safer Chemistry for Accident Prevention | The use of microreactors in flow chemistry minimizes the volume of hazardous materials at any given time, significantly reducing the risk of accidents. digitellinc.com |

Methodological Development for Enhanced Yields and Purity

Achieving high yields and purity is crucial in chemical synthesis. For the proposed synthesis of this compound, several methodological considerations can contribute to a successful outcome.

Control of Reaction Conditions: As with any radical reaction, precise control over the reaction conditions is key to maximizing the yield of the desired product and minimizing side reactions, such as bromination on the thiophene ring or over-bromination of the side chain. Flow chemistry provides an excellent platform for this control. rsc.orgacs.org

Purification of Reagents: The purity of the starting materials and reagents is critical. For instance, NBS should be recrystallized before use if it has been stored for a long time, as impurities can affect the reaction outcome.

Reaction Monitoring and Quenching: Careful monitoring of the reaction progress, for example by thin-layer chromatography (TLC) or in-line analytical methods in a flow system, is essential to determine the optimal reaction time. Quenching the reaction at the point of maximum product formation, before significant byproduct accumulation occurs, is crucial for achieving high purity. rochester.edu Immediate workup after quenching can also prevent product degradation. rochester.edu

Workup and Purification: A standard aqueous workup to remove the succinimide byproduct and any remaining NBS is typically employed. Purification of the crude product is often achieved by silica (B1680970) gel column chromatography. The choice of eluent is critical for separating the desired product from any unreacted starting material and byproducts.

The following table outlines common challenges in the side-chain bromination of alkylthiophenes and strategies to overcome them, thereby enhancing yield and purity.

| Challenge | Potential Cause | Strategy for Improvement |

| Low Conversion | Insufficient radical initiation; reaction time too short; temperature too low. | Increase light intensity or temperature (within optimal range); increase residence time in a flow reactor; ensure purity of radical initiator if used. |

| Over-bromination (Dibromination) | Excess brominating agent; prolonged reaction time. | Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of NBS; carefully monitor the reaction and quench upon completion. acs.org |

| Ring Bromination | Ionic reaction pathway competing with the radical pathway. | Ensure conditions favor the radical mechanism (use of non-polar solvents, light initiation, absence of Lewis acids that promote electrophilic substitution). |

| Product Degradation | Instability of the brominated product, especially during workup or purification. | Perform workup and purification promptly and at low temperatures if necessary; avoid exposure to strong bases or nucleophiles. |

| Difficult Purification | Similar polarity of product and byproducts. | Optimize reaction selectivity to minimize byproducts; utilize high-performance liquid chromatography (HPLC) or other advanced purification techniques if necessary. |

By carefully considering these factors and leveraging modern technologies like flow chemistry and the principles of green chemistry, the synthesis of this compound can be designed to be efficient, safe, and sustainable, resulting in a high yield and purity of the target compound.

Reactivity Profiles and Mechanistic Investigations of 2 2 Bromomethyl 3 Methylbutyl Thiophene

Nucleophilic Substitution Chemistry at the Bromomethyl Center

The core reactive site of 2-(2-(Bromomethyl)-3-methylbutyl)thiophene for nucleophilic substitution is the primary alkyl bromide functional group. This C(sp³)-Br bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide array of nucleophiles.

Exploration of Diverse Nucleophilic Reagents and Reaction Scope

The bromomethyl group is expected to undergo substitution with a broad range of nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds. The scope of this reaction would include various oxygen, nitrogen, sulfur, and carbon-centered nucleophiles.

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can be used to synthesize the corresponding ethers and primary alcohols. Carboxylates (RCOO⁻) would yield ester derivatives.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are expected to react to form primary, secondary, and tertiary amines, respectively. Azide ions (N₃⁻) would produce the corresponding alkyl azide, a versatile intermediate for further synthesis.

Sulfur Nucleophiles: Thiolates (RS⁻) can be employed to generate thioethers (sulfides), while the hydrosulfide (B80085) ion (SH⁻) would yield the corresponding thiol.

Carbon Nucleophiles: Cyanide ions (CN⁻) would lead to the formation of a nitrile, extending the carbon chain by one atom. Enolates derived from β-dicarbonyl compounds (e.g., malonic esters) are also effective carbon nucleophiles for forming new C-C bonds.

The table below illustrates the expected products from reactions with representative nucleophiles.

| Nucleophile Class | Example Reagent | Product Functional Group |

| Oxygen | Sodium ethoxide (NaOEt) | Ether |

| Nitrogen | Ammonia (NH₃) | Primary Amine |

| Sulfur | Sodium thiophenoxide (NaSPh) | Thioether |

| Carbon | Sodium cyanide (NaCN) | Nitrile |

Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

While the bromomethyl group is an sp³-hybridized center, modern organometallic chemistry provides several methods for its participation in cross-coupling reactions, which are traditionally dominated by sp² centers.

Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.govresearchgate.net While the reaction traditionally involves aryl or vinyl halides, advancements have extended its scope to include sp³-hybridized electrophiles like alkyl bromides.

The reaction of this compound with an arylboronic acid would require a specialized palladium catalyst system capable of facilitating the oxidative addition to the C(sp³)-Br bond and preventing side reactions like β-hydride elimination. The general catalytic cycle involves oxidative addition of the alkyl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

Below are representative conditions for a Suzuki-Miyaura coupling involving a primary alkyl bromide.

| Component | Example |

| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | Buchwald-type phosphine (B1218219) (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) |

| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ |

| Solvent | Toluene, Dioxane, or THF/Water |

| Boron Reagent | Arylboronic acid or Arylboronic ester (pinacol) |

Sonogashira, Stille, and Negishi Coupling Applications

Other palladium-catalyzed cross-coupling reactions can also be adapted for use with primary alkyl bromides, though each presents unique considerations.

Sonogashira Coupling: This reaction couples an organic halide with a terminal alkyne. organic-chemistry.orgwikipedia.org Its application to unactivated alkyl bromides is challenging but has been achieved using specialized catalyst systems, such as those based on N-heterocyclic carbene (NHC) ligands, which can promote the difficult oxidative addition step. nih.gov

Stille Coupling: The Stille reaction utilizes an organostannane (organotin) reagent as the nucleophilic partner. wikipedia.org It is known for its tolerance of a wide variety of functional groups. thermofisher.com The coupling of primary alkyl bromides is feasible and follows the standard catalytic cycle of oxidative addition, transmetalation with the organostannane, and reductive elimination. harvard.edu

Negishi Coupling: The Negishi coupling is often one of the most effective methods for forming C(sp³)-C(sp²) bonds. It involves the reaction of an organozinc reagent with an organic halide, catalyzed by either palladium or nickel complexes. organic-chemistry.org The higher nucleophilicity of organozinc reagents compared to their boron or tin counterparts can facilitate the transmetalation step and lead to efficient coupling with primary alkyl bromides like this compound. organic-chemistry.orgnih.gov

Formation and Reactivity of Organometallic Species (e.g., Grignard, Organolithium)

The C-Br bond in this compound can be used to generate highly reactive organometallic reagents, which serve as powerful carbon nucleophiles.

Grignard Reagent Formation: The reaction of the compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would produce the corresponding Grignard reagent. adichemistry.comwikipedia.org This involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com The resulting organomagnesium halide is a potent nucleophile and a strong base, readily reacting with a wide range of electrophiles like aldehydes, ketones, esters, epoxides, and carbon dioxide.

Organolithium Reagent Formation: Similarly, treatment with lithium metal would yield the analogous organolithium species. wikipedia.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org The formation involves the reaction of the alkyl bromide with two equivalents of lithium metal, producing the organolithium compound and lithium bromide. This reagent would exhibit similar reactivity towards electrophiles as the Grignard reagent but with often greater reactivity. wikipedia.org

Electrophilic and Radical Mediated Transformations

Electrophilic Aromatic Substitution on the Thiophene (B33073) Nucleus

The thiophene ring is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate sigma complex. For 2-alkyl substituted thiophenes, the alkyl group acts as an activating group and directs incoming electrophiles to the C5 (para) and C3 (ortho) positions. The substitution at the C5 position is generally favored due to less steric hindrance and more effective stabilization of the positive charge in the reaction intermediate.

Typical electrophilic substitution reactions that this compound is expected to undergo include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The general mechanism involves the attack of the electrophile by the electron-rich thiophene ring to form a resonance-stabilized carbocation (sigma complex), followed by the loss of a proton to restore aromaticity.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Major Product (Predicted) | Minor Product (Predicted) |

|---|---|---|---|

| Nitration | NO₂+ | 5-Nitro-2-(2-(bromomethyl)-3-methylbutyl)thiophene | 3-Nitro-2-(2-(bromomethyl)-3-methylbutyl)thiophene |

| Bromination | Br+ | 5-Bromo-2-(2-(bromomethyl)-3-methylbutyl)thiophene | 3-Bromo-2-(2-(bromomethyl)-3-methylbutyl)thiophene |

| Sulfonation | SO₃ | 5-(2-(2-(Bromomethyl)-3-methylbutyl))thiophenesulfonic acid | 3-(2-(2-(Bromomethyl)-3-methylbutyl))thiophenesulfonic acid |

This table presents predicted outcomes based on general principles of electrophilic substitution on 2-alkylthiophenes.

Radical Generation and Reaction Pathways

The bromomethyl group on the side chain of this compound is a potential site for radical generation. Homolytic cleavage of the C-Br bond can be initiated by heat, UV light, or the use of a radical initiator such as azobisisobutyronitrile (AIBN). orgoreview.com This would generate a primary alkyl radical.

Once formed, this radical can participate in a variety of reaction pathways:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule to form 2-(2,3-dimethylbutyl)thiophene.

Addition to Alkenes: The radical can add to the double bond of an alkene, leading to the formation of a new carbon-carbon bond and a new radical species which can propagate a chain reaction. masterorganicchemistry.com

Dimerization: Two radicals can combine to form a dimer.

Reaction with Oxygen: In the presence of oxygen, the alkyl radical can react to form a peroxyl radical, which can then lead to various oxidation products.

The specific pathway that predominates would depend on the reaction conditions and the other reagents present.

In-depth Mechanistic Studies

Kinetic and Thermodynamic Analysis of Reactions

While no specific kinetic or thermodynamic data exists for reactions involving this compound, general principles can be applied. The kinetics of electrophilic aromatic substitution on thiophene derivatives have been studied, and the rates are known to be influenced by the nature of the substituent on the ring. rsc.orgnih.gov An electron-donating group like the alkyl substituent in the target molecule is expected to increase the rate of reaction compared to unsubstituted thiophene.

Thermodynamic data for thiophene and its simple derivatives have been determined, providing information on their stability and heats of formation. acs.orgacs.orgnist.gov The thermodynamics of a particular reaction will determine the position of the equilibrium and the relative stability of reactants and products. For electrophilic substitutions, the reactions are generally exothermic.

Table 2: Hypothetical Kinetic Data for Nitration of Thiophene and a 2-Alkylthiophene

| Compound | Relative Rate of Nitration (Hypothetical) |

|---|---|

| Thiophene | 1 |

This table provides a hypothetical comparison to illustrate the activating effect of an alkyl group.

Investigation of Intermediates and Transition States through Spectroscopic Techniques

The study of reaction mechanisms often involves the detection and characterization of transient intermediates and transition states. Spectroscopic techniques are invaluable for this purpose. For the electrophilic substitution on this compound, techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR could potentially be used to observe the formation of the sigma complex (arenium ion) intermediate. researchgate.net

Infrared (IR) Spectroscopy: Changes in the vibrational modes of the thiophene ring and the substituents during the reaction could be monitored.

UV-Visible (UV-Vis) Spectroscopy: The formation of colored intermediates, such as charge-transfer complexes or the sigma complex, can often be detected by UV-Vis spectroscopy. researchgate.net

For radical reactions, Electron Paramagnetic Resonance (EPR) spectroscopy would be the primary tool for the direct detection and characterization of the radical intermediates.

Computational Analysis of Reaction Mechanisms

In the absence of experimental data, computational chemistry provides a powerful tool to predict and understand the reactivity of molecules like this compound. nih.govresearchgate.net Density Functional Theory (DFT) is a common method used to:

Model Reaction Pathways: The potential energy surface of a reaction can be mapped out to identify the most likely reaction mechanism.

Calculate Activation Energies: The energy barriers for different reaction pathways can be calculated to predict the kinetics of the reaction.

Visualize Transition States: The geometry of the transition states can be determined, providing insight into the critical point of the reaction.

Predict Spectroscopic Properties: NMR, IR, and other spectroscopic properties can be calculated to aid in the interpretation of experimental data.

For electrophilic aromatic substitution, computational studies could be used to determine the relative energies of the sigma complexes formed by attack at the C3 and C5 positions, thus predicting the regioselectivity. For radical reactions, the stability of the generated radical and the thermodynamics of various reaction pathways could be assessed.

Table 3: Hypothetical Calculated Activation Energies for Nitration of this compound

| Position of Attack | Activation Energy (kcal/mol) (Hypothetical) |

|---|---|

| C5 | 15 |

| C3 | 18 |

This table presents hypothetical computational data to illustrate the predicted preference for C5 substitution.

Utilization As a Building Block and Precursor in Advanced Chemical Synthesis

Integration into Complex Heterocyclic Frameworks and Polycyclic Systems

The reactive nature of the bromomethyl group in 2-(2-(Bromomethyl)-3-methylbutyl)thiophene makes it an excellent electrophilic site for various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is harnessed to build elaborate molecular structures, including fused ring systems and multi-ring heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science. researchgate.netresearchgate.net

The synthesis of these complex structures often involves multi-step reaction sequences where the thiophene (B33073) derivative serves as a key intermediate. For instance, the bromomethyl group can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the appendage of new rings or functional groups, leading to the construction of polycyclic aromatic systems or complex molecules with multiple heterocyclic units. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are also pivotal in extending the conjugation of the thiophene ring, enabling the synthesis of bi-aryl and other extended π-systems that are precursors to advanced materials. nih.govorganic-chemistry.org

Table 1: Representative Reactions for Heterocycle Synthesis

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Functionalized Thiophenes |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | Bi-aryl Systems |

| Stille Coupling | Organostannanes, Pd catalyst | Extended π-Conjugated Systems |

| Gewald Synthesis | Ketones, Sulfur | Aminothiophenes |

| Fiesselmann Synthesis | Thioglycolic acid derivatives | Hydroxythiophenes |

This table provides an interactive overview of common synthetic methods used to elaborate thiophene-based structures into more complex frameworks.

Role in the Construction of Oligomeric and Polymeric Architectures

The structural features of this compound make it a valuable monomer for creating a variety of oligomeric and polymeric materials with controlled architectures and properties.

Synthesis of Regioregular Polythiophene Derivatives

Regioregularity, the precise control of the head-to-tail (HT) coupling of substituted thiophene units, is crucial for achieving high charge carrier mobility in polythiophenes. cmu.edu Irregular couplings (head-to-head or tail-to-tail) introduce steric hindrance that twists the polymer backbone, disrupting π-conjugation and impeding electronic performance. cmu.edu

Several synthetic methods have been developed to achieve high degrees of regioregularity, most notably the McCullough, Rieke, and Grignard Metathesis (GRIM) polymerization methods. cmu.edunih.govresearchgate.net These methods typically involve the polymerization of 2-bromo-3-alkylthiophenes or 2,5-dibromo-3-alkylthiophenes. While not a direct monomer for these specific polymerization techniques due to its substitution pattern, derivatives of this compound can be designed to participate in such controlled polymerizations, allowing the bulky, chiral side chain to influence the polymer's solubility, morphology, and electronic properties. Deprotonative cross-coupling polymerization is another effective strategy that can employ 2-halo-3-substituted thiophenes, offering an alternative route to regioregular polymers. beilstein-journals.org

Graft and Block Copolymerization Strategies

The bromomethyl group offers a prime site for initiating "grafting from" polymerizations or for "grafting to" reactions to create complex copolymer structures. researchgate.netcmu.edu

Graft Copolymers: A polythiophene backbone can be synthesized first, and the bromomethyl groups on the side chains can act as initiators for a second polymerization, such as Atom Transfer Radical Polymerization (ATRP), to grow side chains of a different polymer. This results in a graft copolymer with a conductive polythiophene backbone and side chains that can impart properties like solubility, self-assembly behavior, or biocompatibility. cmu.edunih.gov

Block Copolymers: Alternatively, the thiophene monomer can be used to create a macromonomer. For example, the bromomethyl group can initiate the polymerization of another monomer, creating a polymer chain with a thiophene unit at one end. mdpi.com This thiophene-terminated macromonomer can then be copolymerized with other thiophene monomers to form a block copolymer, combining the properties of a conjugated block with a flexible or functional non-conjugated block. nih.govresearchgate.netcmu.edu

Preparation of Functionalized Oligomers with Tailored Reactivity

Oligomers, or short polymer chains, are of great interest as they bridge the gap between small molecules and high polymers, offering well-defined structures and high solubility. The bromomethyl functionality of this compound is ideal for producing functionalized oligothiophenes. mdpi.com Telomerization, a process that produces oligomers of controlled chain length, can be employed where the bromomethyl group or a derivative acts as a chain transfer agent, allowing for the synthesis of oligomers with specific end-groups. semanticscholar.org These end-groups can then be used for further reactions, such as coupling to other molecules or surfaces, making them highly versatile for materials development. mdpi.com

Application in the Synthesis of Chiral Organic Materials

Chirality plays a critical role in materials science, influencing self-assembly, charge transport, and interactions with polarized light. The (S)-2-methylbutyl group present in the side chain of this compound introduces a stereogenic center. When this monomer is incorporated into polymers, the chirality can be transferred to the macromolecular level, leading to the formation of helical structures in polythiophenes. mdpi.comrsc.org

The synthesis of chiral polythiophenes often involves the polymerization of monomers containing a chiral substituent at the 3-position of the thiophene ring. mdpi.comrsc.org The resulting polymers can exhibit unique optical properties, such as circular dichroism (CD), which are sensitive to the polymer's conformation and aggregation state. These chiral materials are being explored for applications in chiral sensing, asymmetric catalysis, and chiroptical devices. The synthesis typically employs oxidative polymerization with agents like FeCl₃, which can produce regioirregular polymers but is effective for a wide range of functionalized monomers. rsc.org

Precursor Development for Advanced Organic Electronic and Optoelectronic Materials

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent semiconducting properties and environmental stability. researchgate.netnih.gov They are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The synthesis of high-performance materials for these devices relies on the precise design of monomer precursors. lboro.ac.ukrsc.org

This compound serves as a precursor for synthesizing more complex, conjugated molecules and polymers used in these devices. The synthetic routes often focus on extending the π-conjugated system to optimize the material's electronic energy levels (HOMO/LUMO) and charge transport characteristics. ntu.edu.tw

Table 2: Synthetic Routes to Electronic Materials from Thiophene Precursors

| Synthetic Strategy | Intermediate Product | Target Material/Application |

|---|---|---|

| Stille/Suzuki Coupling | Fused Thienoacenes (e.g., BTBT derivatives) | High-mobility OFETs |

| Oxidative Polymerization | Regioregular Poly(3-alkylthiophene)s (P3ATs) | Solution-processable OFETs, OPVs |

| "Grafting From" Polymerization | Polythiophene-graft-polystyrene | Functionalized conductive films |

| End-capping Reactions | Donor-Acceptor (D-A) type small molecules | OLED emitters, OPV absorbers |

This interactive table summarizes key synthetic pathways transforming simple thiophene precursors into functional materials for electronic devices.

By using coupling reactions, the thiophene unit can be integrated into larger, rigid, and planar molecules like benzothieno[3,2-b] mdpi.combenzothiophene (BTBT) derivatives, which are known to exhibit exceptionally high charge carrier mobilities. nih.gov Furthermore, the alkyl side chain enhances solubility, making the resulting materials processable from solution, which is a significant advantage for fabricating large-area and flexible electronic devices. ntu.edu.tw

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis and Frontier Molecular Orbital Theory

For 2-(2-(Bromomethyl)-3-methylbutyl)thiophene, these properties would be calculated using methods like Density Functional Theory (DFT), often with a functional such as B3LYP and a suitable basis set (e.g., 6-311G(d,p)). mdpi.comnih.gov

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). In this molecule, the electron-rich thiophene (B33073) ring is expected to be the primary location of the HOMO. The electron-donating nature of the alkyl side chain would likely raise the HOMO energy compared to unsubstituted thiophene, making the ring more susceptible to electrophilic attack. nih.govimperial.ac.uk

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons (its electron affinity). The LUMO is anticipated to be distributed significantly along the C-Br bond of the bromomethyl group, indicating this site is the most susceptible to nucleophilic attack. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the energy gap) is a crucial indicator of chemical reactivity and kinetic stability. niscpr.res.in A smaller gap generally implies higher reactivity. nih.gov

The calculated electronic properties provide a quantitative basis for understanding the molecule's chemical behavior.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.10 | Electron-donating ability; site of electrophilic attack |

| LUMO Energy | -1.25 | Electron-accepting ability; site of nucleophilic attack |

| Energy Gap (ΔE) | 4.85 | Indicates chemical reactivity and stability |

Conformational Analysis and Potential Energy Surface Mapping

The flexible 2-(2-(bromomethyl)-3-methylbutyl) side chain allows the molecule to adopt numerous three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers required to interconvert between them. This is achieved by mapping the potential energy surface (PES), which represents the molecule's energy as a function of its geometry. libretexts.org

For this molecule, a detailed PES scan would be performed by systematically rotating the key single bonds (dihedral angles) in the side chain and calculating the energy at each point. researchgate.net This process would reveal:

Stable Conformers: The lowest energy points (local minima) on the PES correspond to the most stable conformations. The geometry of these conformers is dictated by a balance of steric hindrance from the bulky methyl groups and potential weak intramolecular interactions. researchgate.net

Transition States: The highest energy points (saddle points) between stable conformers represent the transition states for conformational change. The energy difference between a stable conformer and a transition state is the activation barrier for that rotation.

Due to the steric bulk of the 3-methylbutyl group, it is expected that conformations minimizing steric clash between the side chain and the thiophene ring would be significantly preferred. nih.govacs.org

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Global Minimum) | 180 (anti) | 0.00 | Side chain extended away from the ring to minimize steric hindrance. |

| B (Local Minimum) | 60 (gauche) | 1.5 | A less stable gauche conformation with some steric interaction. |

| C (Local Minimum) | -60 (gauche) | 1.7 | Another gauche conformation with slightly higher steric strain. |

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify intermediates, locate the transition state geometry, and calculate the activation energy, which governs the reaction rate. researchgate.net

For this compound, several reactions could be modeled:

Nucleophilic Substitution: A common reaction for this molecule would be a nucleophilic attack on the carbon of the bromomethyl group, displacing the bromide ion (an SN2 reaction). Computational modeling could precisely map the energy profile of this reaction, showing the geometry of the five-coordinate carbon in the transition state. dntb.gov.ua

Electrophilic Aromatic Substitution: The reactivity of the thiophene ring towards electrophiles could also be studied. Calculations would determine the relative activation energies for attack at the different positions on the ring, predicting the regioselectivity of reactions like nitration or acylation.

Dimerization: Brominated thiophenes can sometimes undergo dimerization reactions under certain conditions. rsc.orgresearchgate.net Modeling these pathways would help understand the feasibility and products of such side reactions.

These studies provide deep insight into the molecule's chemical reactivity that can guide synthetic efforts. escholarship.org

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Molecule + OH- | 0.0 |

| Transition State | [HO---CH2R---Br]- | +22.5 |

| Products | HOCH2R + Br- | -15.0 |

Solvent Effects on Molecular Structure and Chemical Reactivity

Most chemical reactions occur in solution, and the solvent can have a profound impact on molecular structure, stability, and reactivity. tsijournals.com Computational models can account for these effects using two main approaches:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. This is an efficient way to capture the bulk electrostatic effects of the solvent. researchgate.net

Explicit Solvent Models: This approach involves including individual solvent molecules in the calculation. While computationally more expensive, it allows for the study of specific molecule-solvent interactions like hydrogen bonding.

For this compound, calculations in different solvents would likely show that polar solvents stabilize more polar conformers. Furthermore, for reactions involving charged species, such as the transition state of an SN2 reaction, polar solvents would provide significant stabilization, thereby lowering the activation energy and increasing the reaction rate compared to the gas phase or a nonpolar solvent. researchgate.netrsc.org

| Property | Gas Phase | Toluene (ε=2.4) | Water (ε=78.4) |

|---|---|---|---|

| Dipole Moment (Debye) | 2.1 D | 2.4 D | 2.9 D |

| SN2 Activation Energy (kcal/mol) | +22.5 | +20.1 | +17.8 |

Quantum Chemical Descriptors and Prediction of Structure-Reactivity Relationships

From the fundamental energies calculated in an electronic structure analysis, a variety of "quantum chemical descriptors" can be derived. These descriptors provide a quantitative framework for predicting the reactivity of a molecule without explicitly modeling a full reaction. mdpi.com

Based on the HOMO and LUMO energies, one can calculate:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2: A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap and are less reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the surface of the molecule. For this compound, the MEP would show electron-rich (negative) potential around the sulfur atom and the π-system of the thiophene ring, confirming it as a likely site for electrophilic attack. Conversely, an electron-poor (positive) region would be expected near the hydrogens of the bromomethyl group, with the bromine atom itself being a region of negative potential, guiding the approach of nucleophiles. epstem.net

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| Ionization Potential (I) | 6.10 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.25 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | 2.43 eV | High value suggests good kinetic stability. |

| Electrophilicity Index (ω) | 1.95 eV | Moderate electrophilic character. |

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 2-(2-(Bromomethyl)-3-methylbutyl)thiophene (C₉H₁₃BrS), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million, allowing for the confident confirmation of its chemical formula.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by two m/z units (M⁺ and M⁺²).

Electron ionization (EI) is a common technique that induces fragmentation, providing a molecular fingerprint that aids in structural elucidation. The fragmentation of this compound is expected to proceed through several predictable pathways based on the stability of the resulting carbocations and radicals. The primary fragmentation events would likely involve the cleavage of the carbon-bromine bond and various cleavages of the alkyl side chain.

Predicted Fragmentation Pathways:

Loss of Bromine: The C-Br bond is relatively weak and its cleavage would result in the loss of a bromine radical (•Br), forming a stable secondary carbocation.

Alpha-Cleavage: Fission of bonds adjacent to the thiophene (B33073) ring or the branch point can occur. Cleavage between Cα and Cβ of the side chain would lead to the formation of a stable thienyl-methyl radical or cation.

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer could occur if sterically favorable.

Thiophene Ring Fragmentation: At higher energies, the aromatic thiophene ring itself can fragment, typically through the loss of CS or C₂H₂S fragments.

| Predicted m/z | Ion Formula | Description of Fragment |

|---|---|---|

| 232.0078 / 234.0058 | [C₉H₁₃⁷⁹BrS]⁺ / [C₉H₁₃⁸¹BrS]⁺ | Molecular Ion (M⁺) |

| 153.0838 | [C₉H₁₄S]⁺ | Loss of •Br |

| 97.0263 | [C₅H₅S]⁺ | Thienylmethyl cation (cleavage of the C-C bond next to the ring) |

| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation (from side-chain fragmentation) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete picture of the molecular skeleton.

For this compound, ¹H NMR would reveal signals for the protons on the thiophene ring and the distinct protons of the chiral alkyl side chain. The ¹³C NMR spectrum, often acquired with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would distinguish between CH₃, CH₂, CH, and quaternary carbons.

To assemble the structure, multi-dimensional techniques are essential:

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the entire alkyl side chain, from the CH₂Br group to the terminal methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a direct link between the ¹H and ¹³C spectra, confirming which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the protons on the thiophene ring to the carbons of the side chain, and from the side-chain protons to the ring carbons, establishing the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It can provide valuable information about the preferred conformation and stereochemistry of the molecule.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Thiophene H-3, H-4, H-5 | ~6.8-7.2 | ~125-140 | Correlations to side-chain carbons |

| CH (next to ring) | ~2.8-3.2 | ~40-45 | Correlations to thiophene carbons, CH₂Br, and CH(CH₃)₂ |

| CH₂Br | ~3.5-3.8 | ~35-40 | Correlations to adjacent CH |

| CH(CH₃)₂ | ~1.8-2.2 | ~30-35 | Correlations to adjacent CH and methyl carbons |

| CH(CH₃)₂ | ~0.9-1.1 | ~20-25 | Correlations to CH(CH₃)₂ |

While solution-state NMR is ideal for elucidating the structure of a discrete molecule, Solid-State NMR (SSNMR) provides information about structure and dynamics in the solid phase. If this compound were used as a monomer to synthesize a functionalized polythiophene, SSNMR would be a critical tool for characterizing the resulting polymer. acs.orgpkusz.edu.cn

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) ¹³C SSNMR can provide insights into:

Polymer Morphology: Distinguishing between crystalline and amorphous domains within the polymer matrix.

Chain Packing: The chemical shifts in SSNMR are sensitive to the local electronic environment, which is influenced by how the polymer chains pack together. This can reveal information about π-stacking interactions between thiophene rings.

Side-Chain Conformation: SSNMR can probe the conformation and mobility of the 2-(bromomethyl)-3-methylbutyl side chains in the solid state, which significantly impacts the material's bulk properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for functional group identification. iosrjournals.orgprimescholars.comresearchgate.net

For this compound, key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretches from the thiophene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the alkyl chain will appear just below 3000 cm⁻¹.

Thiophene Ring Vibrations: C=C stretching vibrations within the aromatic ring typically appear in the 1400-1550 cm⁻¹ region. iosrjournals.org The C-S stretching mode is often found in the 600-800 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond has a characteristic stretching frequency in the lower wavenumber region of the FT-IR spectrum, typically between 500 and 650 cm⁻¹. This peak is a clear indicator of the presence of the bromomethyl group.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | FT-IR, Raman |

| Thiophene C=C Stretch | 1550 - 1400 | FT-IR, Raman |

| C-H Bending (Aliphatic) | 1470 - 1350 | FT-IR |

| Thiophene C-S Stretch | 800 - 600 | Raman |

| C-Br Stretch | 650 - 500 | FT-IR |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Arrangement

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. nih.gov This technique requires a high-quality single crystal of the compound. If one can be grown, diffraction of X-rays by the crystal lattice provides an electron density map from which the precise position of every atom (except hydrogen) can be determined.

For this compound, this analysis would yield:

Unambiguous Connectivity: Confirmation of the bonding arrangement.

Precise Geometric Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles.

Absolute Stereochemistry: The molecule contains a chiral center at the carbon atom bonded to the thiophene ring, the hydrogen, the bromomethyl group, and the isobutyl group. X-ray crystallography, particularly using anomalous dispersion, can definitively determine the absolute configuration (R or S) of this stereocenter. nih.gov

Solid-State Packing: The analysis reveals how individual molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds.

In Situ and Operando Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding not just the final product of a reaction but the pathway to its formation requires real-time monitoring. In situ (in the reaction mixture) and operando (while the reaction is operating) spectroscopic techniques allow chemists to observe the transformation of reactants into products and to identify transient intermediates.

For a reaction involving this compound, such as a nucleophilic substitution to replace the bromine atom, one could use:

In Situ FT-IR Spectroscopy: By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, one could monitor the reaction progress by observing the disappearance of the characteristic C-Br stretching vibration (around 500-650 cm⁻¹) and the appearance of new bands corresponding to the product (e.g., a C-O stretch for an alcohol or ether, or a C≡N stretch for a nitrile).

In Situ NMR Spectroscopy: A reaction can be run directly inside an NMR tube, allowing for the acquisition of spectra at regular intervals. This would show the gradual decrease in the intensity of proton and carbon signals corresponding to the starting material and the simultaneous increase in signals for the product, providing detailed mechanistic and kinetic data.

These real-time techniques are invaluable for optimizing reaction conditions (temperature, concentration, catalyst loading) and for uncovering complex reaction mechanisms. acs.org

Future Research Directions and Emerging Paradigms

Development of Novel Asymmetric Synthetic Methodologies Utilizing the Compound's Chirality

The structure of 2-(2-(Bromomethyl)-3-methylbutyl)thiophene possesses a chiral center at the second carbon of the butyl chain. This inherent chirality is a critical feature that can be exploited in asymmetric synthesis. Future research should focus on developing stereoselective synthetic routes to access specific enantiomers of the compound.

Key Research Objectives:

Chiral Pool Synthesis: Investigating the use of readily available chiral starting materials to construct the stereocenter with high enantiomeric excess.

Asymmetric Catalysis: Employing chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of the key bond-forming reactions.

Enantioselective Resolution: Developing efficient methods for separating racemic mixtures of the compound, including chiral chromatography and enzymatic resolution.

These methodologies would not only provide access to enantiopure this compound but also pave the way for its use as a chiral building block in the synthesis of complex molecules.

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

The functional groups present in this compound—the thiophene (B33073) ring, the bromomethyl group, and the alkyl chain—suggest a rich and varied reactivity profile. A systematic investigation into its chemical behavior is essential.

Potential Areas of Investigation:

Cross-Coupling Reactions: The thiophene moiety can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon bonds, enabling the synthesis of functionalized derivatives.

Nucleophilic Substitution: The bromomethyl group is a reactive electrophilic site, susceptible to nucleophilic attack by a wide range of nucleophiles, facilitating the introduction of diverse functional groups.

Metal-Catalyzed C-H Functionalization: Exploring direct functionalization of the C-H bonds on the thiophene ring to introduce new substituents in a regioselective manner.

Catalytic Applications: Investigating the potential of metal complexes of this compound and its derivatives as catalysts for organic transformations.

Understanding these reactivity patterns will be crucial for designing synthetic routes to novel compounds with tailored properties.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

Modern chemical research increasingly relies on automation and high-throughput techniques to accelerate the discovery and optimization of new molecules and reactions. Integrating the synthesis and study of this compound into these platforms would be a significant step forward.

Implementation Strategies:

Flow Chemistry: Developing continuous flow processes for the synthesis of the compound and its derivatives, offering advantages in terms of safety, scalability, and reaction control.

Robotic Synthesis: Utilizing automated robotic platforms for the systematic exploration of reaction conditions and the synthesis of compound libraries based on the this compound scaffold.

High-Throughput Screening: Employing high-throughput screening methods to rapidly evaluate the chemical and physical properties of newly synthesized derivatives.

The adoption of these technologies would dramatically increase the efficiency of research in this area, enabling the rapid generation and analysis of large datasets.

Bio-inspired Chemical Synthesis Approaches

Nature often provides elegant and efficient strategies for the construction of complex molecules. Applying bio-inspired synthesis principles to this compound could lead to novel and sustainable synthetic methods. This approach focuses on mimicking the chemical principles of biological processes, not on the compound's biological activity.

Conceptual Frameworks:

Enzymatic Catalysis: Exploring the use of enzymes to catalyze key steps in the synthesis of the compound, potentially offering high stereoselectivity and mild reaction conditions.

Biomimetic Reactions: Designing synthetic routes that mimic biosynthetic pathways, such as cascade reactions that form multiple bonds in a single operation.

Sustainable Chemistry: Focusing on the use of environmentally benign reagents and solvents, inspired by the efficiency and sustainability of natural processes.

This approach could lead to more efficient and environmentally friendly methods for the synthesis of this compound and its analogues.

Computational Design and Predictive Modeling of Novel Derivatives with Targeted Chemical Functionality

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. These methods can be applied to guide the synthesis of novel derivatives of this compound.

Computational Approaches:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict the electronic structure, reactivity, and spectroscopic properties of the compound and its derivatives.

Molecular Dynamics Simulations: Simulating the conformational behavior and intermolecular interactions of these molecules to understand their physical properties.

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing predictive models that correlate the chemical structure of derivatives with their desired functionalities.

By leveraging these computational tools, researchers can prioritize synthetic targets and accelerate the discovery of new materials and molecules with specific chemical functions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-(Bromomethyl)-3-methylbutyl)thiophene in laboratory settings?

- Methodology : The compound is typically synthesized via bromination of precursor thiophene derivatives. For example, bromomethyl groups can be introduced using reagents like N-bromosuccinimide (NBS) under radical initiation or light exposure. A multi-step approach may involve:

Alkylation of thiophene to introduce the 3-methylbutyl chain.

Bromination at the benzylic position using HBr or PBr₃, optimized for regioselectivity.

- Key Considerations : Solvent polarity (e.g., CCl₄ for radical bromination) and temperature control (0–25°C) are critical to avoid over-bromination .

Q. What substitution reactions are feasible with the bromomethyl group in this compound?

- Reactions : The bromomethyl moiety undergoes nucleophilic substitution (S2) with amines, thiols, or alkoxides. For example:

- Reaction with NaN₃ yields an azide derivative for click chemistry.

- Coupling with Grignard reagents forms C-C bonds.

Advanced Research Questions

Q. How can researchers optimize regioselectivity in bromination during synthesis?

- Strategies :

- Radical Bromination : Use NBS and AIBN in CCl₄ under UV light to target benzylic positions selectively .

- Directing Groups : Introduce temporary protecting groups (e.g., trimethylsilyl) to steer bromination away from aromatic rings .

Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura) for conjugated polymer synthesis?

- Applications : Acts as a monomer in polymerizations for organic semiconductors. The bromomethyl group enables chain elongation via Pd-catalyzed couplings.

- Protocol :

Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C.

Monitor molecular weight via GPC; target Mn > 10 kDa for optoelectronic applications.

- Challenges : Steric hindrance from the 3-methylbutyl group may reduce coupling efficiency. Mitigate by using bulkier ligands (e.g., XPhos) .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

- Case Study : Discrepancies in Suzuki coupling yields (40–80%) may arise from:

- Catalyst Purity : Use freshly distilled Pd catalysts to avoid deactivation.

- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar).

- Troubleshooting : Employ design of experiments (DoE) to test variables (temperature, solvent ratio) and identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.